molecular formula C16H15ClN2O2 B3983354 N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide

N-(3-chlorophenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B3983354
M. Wt: 302.75 g/mol
InChI Key: PNXKRYRKPWRZSN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 3-chloroaniline with 1-phenylethylamine in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with ethylenediamine to form the final product.

Industrial Production Methods

On an industrial scale, the production of N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties such as enhanced thermal stability and conductivity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(2-phenylethyl)ethanediamide: Similar structure with a different position of the phenylethyl group.

    N-(4-chlorophenyl)-N’-(1-phenylethyl)ethanediamide: Similar structure with the chlorine atom at the para position.

    N-(3-bromophenyl)-N’-(1-phenylethyl)ethanediamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-(3-chlorophenyl)-N’-(1-phenylethyl)ethanediamide is unique due to the specific positioning of the chlorophenyl and phenylethyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(12-6-3-2-4-7-12)18-15(20)16(21)19-14-9-5-8-13(17)10-14/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXKRYRKPWRZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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